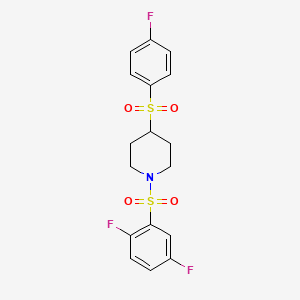

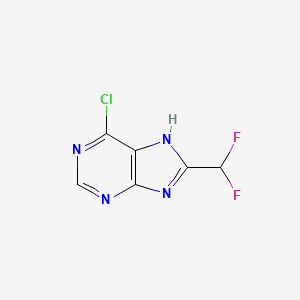

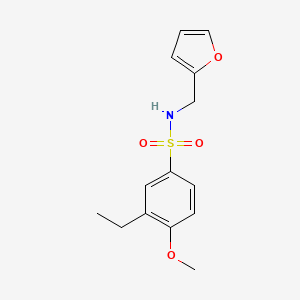

![molecular formula C7H6ClN3O B2712475 2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551177-88-8](/img/structure/B2712475.png)

2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. For instance, one method involves the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related triazolo[1,5-a]pyridine compounds has been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy. These studies provide insights into the crystal structure, vibrational frequencies, and molecular electrostatic potential maps, which are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Gumus et al., 2018).

Applications in Plant Ecosystem Health

Substituted triazolo[1,5-a]pyridine compounds demonstrate notable herbicidal activity. This suggests their potential use in agriculture for weed control, especially considering their effectiveness at low application rates (Moran, 2003).

Synthetic Chemistry and Reactions

Research in synthetic chemistry has explored various reactions involving triazolo[1,5-a]pyridine derivatives. This includes studies on alkyl rearrangement, synthesis of triazolopyrimidinium betaines, and reactions with electrophiles. These findings are significant for developing new synthetic routes and compounds with potential applications in medicinal chemistry and material science (Makisumi & Kanō, 1963); (Marley et al., 1989); (Jones et al., 1981).

Biologically Relevant Synthesis

Innovations in metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines have been achieved. This is particularly relevant for the construction of complex molecular skeletons used in pharmaceuticals and bioactive compounds (Zheng et al., 2014).

Antimicrobial Properties

Novel triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess antimicrobial properties. This underscores their potential in developing new antimicrobial agents and treatments (El‐Kazak & Ibrahim, 2013).

Antifungal Activity

Certain triazolo[1,5-a]pyridine compounds exhibit antifungal activities, suggesting their use in combating fungal infections in agriculture and possibly in medical applications (Wang et al., 2018).

Future Directions

Triazolopyridines, including “2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine”, have shown promising biological activities, making them potential candidates for the development of new drugs . Future research could focus on exploring their therapeutic potentials and optimizing their chemical structures for better efficacy and safety.

Properties

IUPAC Name |

2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIYZVZXQHZZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=NN2C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

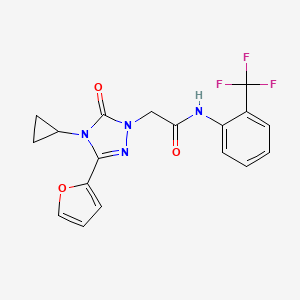

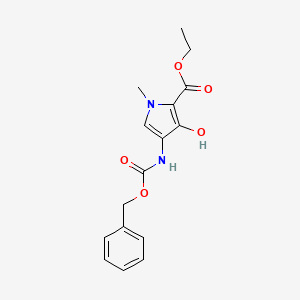

![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)

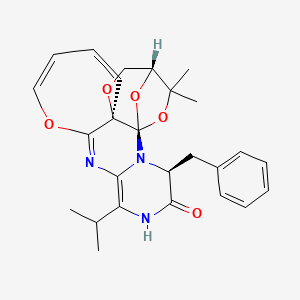

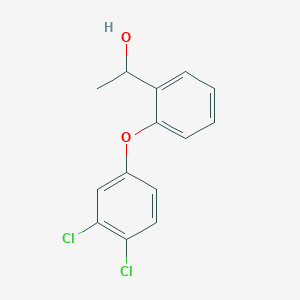

![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)

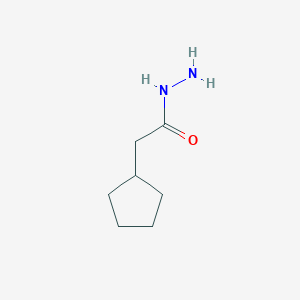

![7-Oxabicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2712406.png)

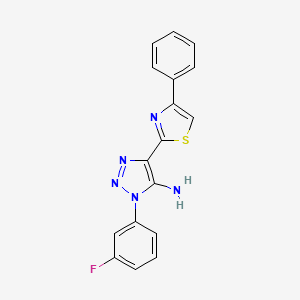

![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)